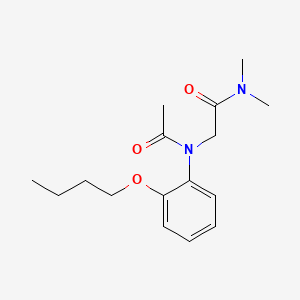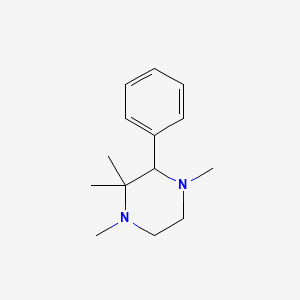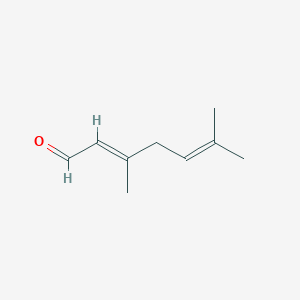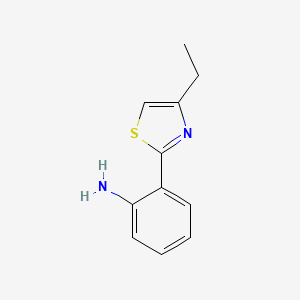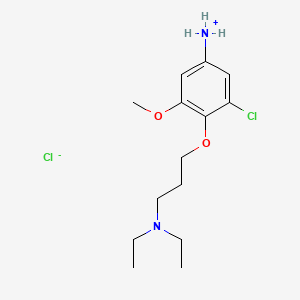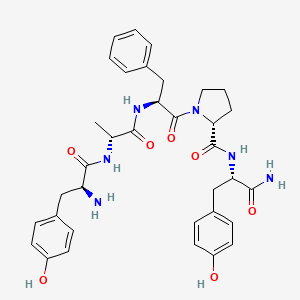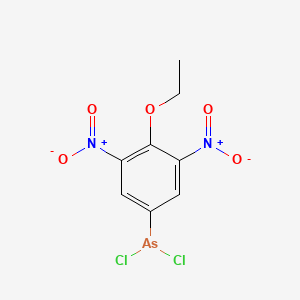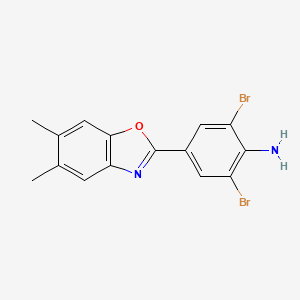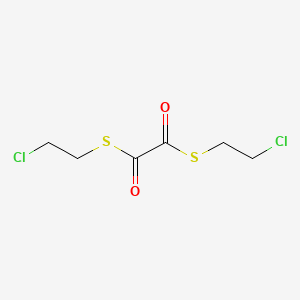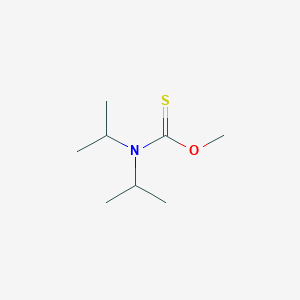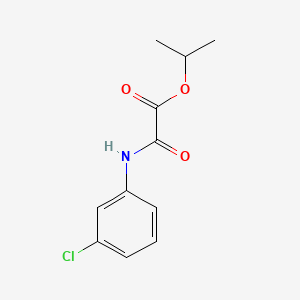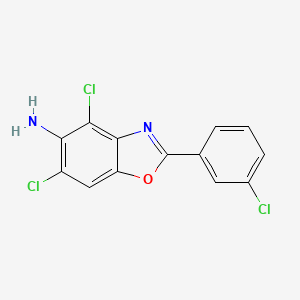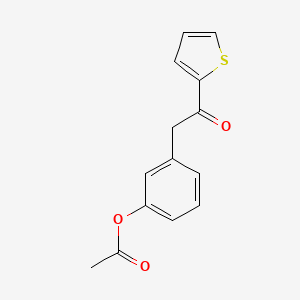
3-Acetoxybenzyl 2-thienyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxybenzyl 2-thienyl ketone is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol . This compound features a benzyl group substituted with an acetoxy group and a thienyl ketone moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzyl 2-thienyl ketone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with thiophene in the presence of aluminum chloride as a catalyst . Another method includes the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) and iodine (I2) as mediators .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetoxybenzyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or thienyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Acetoxybenzyl 2-thienyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetoxybenzyl 2-thienyl ketone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the thienyl ketone moiety can participate in electrophilic and nucleophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Comparación Con Compuestos Similares
- Benzyl 2-thienyl ketone
- 3-Hydroxybenzyl 2-thienyl ketone
- 3-Methoxybenzyl 2-thienyl ketone
Comparison: 3-Acetoxybenzyl 2-thienyl ketone is unique due to the presence of the acetoxy group, which can enhance its reactivity and biological activity compared to its analogs. The acetoxy group also provides a site for further chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
898766-65-9 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
[3-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate |
InChI |
InChI=1S/C14H12O3S/c1-10(15)17-12-5-2-4-11(8-12)9-13(16)14-6-3-7-18-14/h2-8H,9H2,1H3 |
Clave InChI |
TWHNCLYISOISBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
